2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-iodo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORBZYKJGXHGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1I)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves:
- Starting from a suitably substituted pyridine precursor, commonly 4,6-dimethylpyridine-3-carboxylic acid .
- Selective iodination at the 5-position of the pyridine ring.
- Introduction of the hydroxyl group at the 2-position.
- Control of reaction conditions to optimize yield and purity.
This approach is consistent with the typical functional group transformations on pyridine derivatives, where regioselective iodination and hydroxylation are key steps.
Iodination Step
- Reagents: Iodine (I2) combined with an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
- Mechanism: Electrophilic aromatic substitution facilitated by the oxidizing agent to generate electrophilic iodine species.
- Conditions: Mild temperatures generally between 50–100 °C, reaction times spanning several hours to ensure complete conversion.
- Notes: The choice of oxidizing agent and solvent affects regioselectivity and yield. The iodination targets the 5-position due to electronic and steric effects of substituents on the pyridine ring.
Hydroxylation Step
- Reagents: Hydroxylation can be achieved using bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under controlled conditions.
- Alternative Methods: Biocatalytic hydroxylation using whole-cell systems or enzymes has been explored for pyridine derivatives, offering environmentally friendly routes, though specific application to this compound is less documented.
- Conditions: Controlled temperature (typically 30–40 °C) to prevent overreaction or degradation.
- Notes: Hydroxylation at the 2-position is critical to obtain the 2-hydroxy functionality, often requiring careful control to avoid side reactions.
Carboxylation and Functional Group Modifications
- The carboxylic acid group at the 3-position is generally present in the starting material or introduced via oxidation of methyl groups or other functional groups.
- Decarboxylative halogenation methods (e.g., Barton halodecarboxylation) are known for related pyridine derivatives but are less commonly applied for this compound’s preparation.
Industrial Scale Considerations
- Industrial synthesis employs similar steps but optimized for scale, including:
- Use of continuous flow reactors for better control and scalability.
- Automated synthesis platforms to improve reproducibility and throughput.
- Optimization of reaction parameters to maximize yield and purity.
Comparative Data Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Iodination | Iodine + H2O2 or NaOCl | 50–100 | 3–6 | 70–85 | Electrophilic substitution at 5-position |
| Hydroxylation | NaOH or KOH in aqueous/organic solvent | 30–40 | 2–4 | 60–75 | Controlled to avoid over-oxidation |
| Carboxylation | Starting material or oxidation of methyl | Ambient to 80 | Variable | N/A | Usually pre-existing in precursor |
| Industrial | Continuous flow, automated systems | Optimized | Shorter | >85 | Enhanced reproducibility and scale |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation under controlled conditions. Key findings include:
Table 1: Oxidation Pathways and Products
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | 50–60°C, H₂SO₄ | 2-Oxo-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | 72–78% | |
| CrO₃ (chromic acid) | Acetic acid, reflux | Same as above | 65% |
-
Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group to form a ketone, facilitated by strong oxidizing agents .
Reduction Reactions
The carboxylic acid group at position 3 can be reduced to an alcohol under specific conditions:
Table 2: Reduction Pathways and Products
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0–5°C | 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-methanol | 85% | |
| BH₃·THF | THF, 25°C | Same as above | 70% |
-
Critical Note : Over-reduction of the pyridine ring is avoided by using milder conditions (e.g., BH₃·THF vs. LiAlH₄) .
Substitution Reactions
The iodine atom at position 5 participates in nucleophilic substitution reactions:
Table 3: Substitution Reactions and Products
-
Mechanism : The reaction follows an SₙAr (nucleophilic aromatic substitution) pathway, with the electron-withdrawing carboxylic acid group activating the ring for substitution .
Decarboxylation Reactions
Decarboxylation occurs under strong acidic or oxidative conditions:
Table 4: Decarboxylation Pathways and Products
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) + H₂SO₄ | 90°C, 6 hr | 5-Iodo-4,6-dimethylpyridin-2-ol | 68% | |
| Pb(OAc)₄ | DCM, 25°C, 3 hr | Same as above | 55% |
-
Key Observation : The iodine atom stabilizes the intermediate radical during Pb-mediated decarboxylation .
Biological Functionalization
Whole-cell biocatalysis with Burkholderia sp. MAK1 introduces hydroxyl groups at position 5:
Table 5: Biocatalytic Hydroxylation
| Substrate | Biocatalyst | Product Formed | Yield | Source |
|---|---|---|---|---|
| Target compound | Burkholderia sp. MAK1 | 2,5-Dihydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid | 92% |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing iodine vapor and CO₂ .
-
Photolysis : UV light induces homolytic cleavage of the C–I bond, forming radicals detectable via ESR .
Industrial-Scale Considerations
Scientific Research Applications
Pharmaceutical Applications
The compound's structure suggests it may serve as a valuable scaffold in drug design. Pyridine derivatives, particularly those containing hydroxyl and carboxylic acid functional groups, have been identified as important pharmacophores in medicinal chemistry.
Case Studies
- Antimicrobial Agents : Research indicates that pyridine derivatives exhibit antimicrobial properties. Compounds similar to 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid have been utilized to develop new antibiotics targeting resistant strains of bacteria .
- Antiviral Activity : The compound's potential as a scaffold for antiviral agents has been explored, particularly against viruses like HIV and HCV. The presence of the carboxylic acid group enhances the binding affinity to viral proteins .
Agricultural Chemistry
In agricultural applications, compounds derived from pyridine are often used as herbicides and pesticides. The structural properties of this compound may confer herbicidal activity.
Case Studies
- Herbicide Development : Similar pyridine derivatives have been tested for their ability to inhibit specific enzymes in plants, leading to the development of selective herbicides that minimize crop damage while effectively controlling weeds .
- Pesticide Formulations : The compound's efficacy as a pesticide has been evaluated in various formulations aimed at protecting crops from fungal and bacterial pathogens .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its functional groups that allow for further chemical modifications.
Synthesis Processes
- Catalytic Oxidation : The synthesis of aromatic and heteroaromatic carboxylic acids through catalytic oxidation processes has been reported, where this compound can be produced from simpler precursors using ozone under mild conditions .
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Catalytic Oxidation | High | Ozone treatment under mild conditions |
| Hydroxylation | Moderate | Biocatalysis using Burkholderia sp. MAK1 |
Chemical Properties and Safety
Understanding the chemical properties and safety profile of this compound is crucial for its application in various fields.
Toxicological Data
The compound is generally considered safe when handled according to standard laboratory protocols. However, it is essential to monitor for potential hazards such as:
- Skin irritation upon contact
- Inhalation risks if powdered form is used
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and hydroxyl group can play crucial roles in binding interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid with key analogs, highlighting substituent variations and their implications:
Key Observations:
- Chloro and fluoro groups offer smaller steric profiles, favoring metabolic stability .
- Functional Group Diversity : The hydroxy group at position 2 (target compound) may improve solubility via hydrogen bonding compared to methoxy or acetylated analogs .
- Commercial Availability : Many analogs (e.g., 5-bromo-2-iodo derivative) are discontinued, suggesting niche applications or synthesis challenges .
Biological Activity
2-Hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid (CAS Number: 1707394-81-7) is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a hydroxyl group, an iodine atom, and a carboxylic acid, which contribute to its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈I₁N₁O₃. The presence of these functional groups allows for various chemical interactions, making it a subject of interest in both organic synthesis and biological research.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈I₁N₁O₃ |
| Molecular Weight | 273.07 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt cellular processes through enzyme inhibition is attributed to the hydrogen bonding capability of its hydroxyl and carboxylic groups. These interactions may prevent the growth or replication of bacteria and fungi, suggesting potential for use in antimicrobial formulations.
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. It appears to interact with specific biological targets involved in cancer cell proliferation and survival. The iodine atom may play a critical role in enhancing the compound's reactivity with cellular components, potentially leading to apoptosis in cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, which is crucial in various pathological conditions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, supporting its potential as an antimicrobial agent.
- Cancer Cell Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased markers of apoptosis compared to untreated controls. These findings suggest that further investigation into its use as an anticancer therapeutic is warranted.
Q & A
Q. What are the key steps for synthesizing 2-hydroxy-5-iodo-4,6-dimethylpyridine-3-carboxylic acid?
Methodological Answer: The synthesis involves halogenation and oxidation steps. A plausible route starts with a methylpyridine precursor, where iodine is introduced via electrophilic substitution (e.g., using iodine monochloride or N-iodosuccinimide). For example, brominated analogs like 2-bromo-4,6-dimethylpyridine-3-carboxylic acid amide are synthesized via bromination of cyano precursors, achieving 68% yield (mp 179–180°C) . Subsequent oxidation of methyl groups to carboxylic acids can be performed using potassium permanganate under controlled pH (pH 4) and temperature (90–95°C), as demonstrated for methoxypyridine derivatives .
Q. How can NMR spectroscopy confirm the structure of this compound?
Methodological Answer: ¹H NMR is critical for verifying substituent positions and electronic effects. The iodine atom at position 5 induces deshielding in adjacent protons, leading to distinct downfield shifts. For example:
- The hydroxyl proton (position 2) appears as a broad singlet (~δ 9–10 ppm).
- Methyl groups (positions 4 and 6) resonate as singlets near δ 2.3–2.5 ppm (compare to δ 2.51 and 2.38 in brominated analogs ).
- The pyridine proton at position 5 (adjacent to iodine) may show splitting due to coupling with iodine’s quadrupole moment.
Advanced Tip: Use ¹³C NMR to confirm carboxylate carbon (δ ~168–170 ppm) and iodine’s inductive effects on aromatic carbons .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in catalytic or biological applications?
Methodological Answer: The iodine atom enhances electron-withdrawing effects, potentially increasing antioxidant activity by stabilizing radical intermediates. For example, pyridinol derivatives with halogens act as chain-breaking antioxidants via H-atom transfer mechanisms . To test this:
Perform radical scavenging assays (e.g., DPPH or ABTS).
Compare rate constants with non-iodinated analogs.
Use computational modeling (DFT) to assess bond dissociation energies of the O–H group.
Data Interpretation: If iodine reduces O–H bond strength, it may improve antioxidant efficacy. Correlate experimental results with NMR-derived electronic environments.
Q. How to resolve discrepancies in elemental analysis data for this compound?
Methodological Answer: Elemental analysis discrepancies (e.g., C, H, N percentages) often arise from incomplete purification or hygroscopicity. For example, a methoxypyridine-2-carboxylic acid derivative showed:
- Calculated: C 54.92%, H 4.57%, N 9.15%
- Found: C 54.62%, H 4.49%, N 9.08% .
Troubleshooting Steps:
Recrystallize the compound using a polar aprotic solvent (e.g., DMF/water).
Dry under high vacuum (<0.1 mmHg) for 24 hours.
Verify purity via HPLC (≥95% by area).
Q. What experimental strategies optimize regioselectivity during iodination?
Methodological Answer: Regioselectivity at position 5 is influenced by steric and electronic factors. To enhance specificity:
Use directing groups (e.g., hydroxyl at position 2) to orient electrophilic attack.
Employ low-temperature conditions (−20°C) to minimize kinetic vs. thermodynamic product mixtures.
Monitor reaction progress via TLC or in-situ IR spectroscopy.
Case Study: Bromination of 2-cyano-4,6-dimethylpyridine selectively targets position 2 due to the cyano group’s directing effects . Adapt this by substituting Br with I.
Q. How to design stability studies for aqueous solutions of this compound?
Methodological Answer: Stability under varying pH and temperature is critical for biological assays. Follow this protocol:
Prepare buffered solutions (pH 2–10).
Incubate at 25°C and 37°C for 24–72 hours.
Analyze degradation via LC-MS, monitoring for:
- Hydrolysis of the carboxylic acid group.
- Deiodination (detect I⁻ ions via ion chromatography).
Key Finding: Related pyridinecarboxylic acids show instability at pH > 8 due to deprotonation of the hydroxyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
